molecular formula C12H13ClO2 B1432353 8-Chloro-2,2-dimethylchroman-6-carbaldehyde CAS No. 1350761-35-1

8-Chloro-2,2-dimethylchroman-6-carbaldehyde

Cat. No.: B1432353
CAS No.: 1350761-35-1
M. Wt: 224.68 g/mol
InChI Key: JXSMTFMTJQTESH-UHFFFAOYSA-N
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Description

8-Chloro-2,2-dimethylchroman-6-carbaldehyde is a chemical compound with the molecular formula C12H13ClO2 It is a derivative of chroman, a bicyclic organic compound, and features a chloro substituent at the 8th position, two methyl groups at the 2nd position, and an aldehyde group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,2-dimethylchroman-6-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-chloro-2,2-dimethylchroman.

    Oxidation: The chroman derivative is then subjected to oxidation to introduce the aldehyde group at the 6th position. Common oxidizing agents used in this step include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and atmospheric conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Oxidation: Utilizing continuous flow reactors to perform the oxidation step efficiently.

    Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,2-dimethylchroman-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: 8-Chloro-2,2-dimethylchroman-6-carboxylic acid.

    Reduction: 8-Chloro-2,2-dimethylchroman-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-2,2-dimethylchroman-6-carbaldehyde finds applications in several areas of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-2,2-dimethylchroman-6-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

    Pathways Involved: The compound may interfere with oxidative stress pathways, leading to its observed biological effects.

Comparison with Similar Compounds

8-Chloro-2,2-dimethylchroman-6-carbaldehyde can be compared with other similar compounds, such as:

    8-Chloro-2,2-dimethylchroman-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    8-Chloro-2,2-dimethylchroman-6-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    2,2-Dimethylchroman-6-carbaldehyde: Lacks the chloro substituent at the 8th position.

Properties

IUPAC Name

8-chloro-2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-12(2)4-3-9-5-8(7-14)6-10(13)11(9)15-12/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSMTFMTJQTESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=CC(=C2)C=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165811
Record name 8-Chloro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350761-35-1
Record name 8-Chloro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350761-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-chromene (483 mg, 1.75 mmol) in THF (8.76 mL) was cooled to −78° C. and n-BuLi (841 μL, 2.10 mmol) was added dropwise via a syringe. The reaction mixture was stirred at −78° C. for 10 minutes and then DMF (543 μL, 7.01 mmol) was added dropwise via a syringe. The resulting mixture was allowed to warm to room temperature, and wet silica gel (5.0 g/0.5 mL of water) was added. The mixture was allowed to stir at room temperature for 10 minutes before it was filtered. The silica gel was rinsed with EtOAc, and the filtrate was concentrated under vacuum. The crude mixture was purified by silica gel chromatography eluting with 0-15% EtOAc/hexanes to obtain the desired product as a pale-yellow oil.
Quantity
483 mg
Type
reactant
Reaction Step One
Name
Quantity
8.76 mL
Type
solvent
Reaction Step One
Quantity
841 μL
Type
reactant
Reaction Step Two
Name
Quantity
543 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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